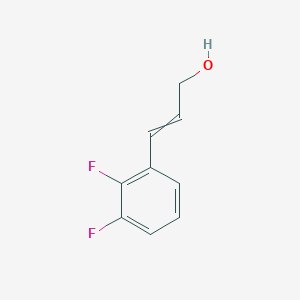

3-(2,3-difluorophenyl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C9H8F2O |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

3-(2,3-difluorophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-5,12H,6H2 |

InChI Key |

MKPBTHWUSQGECI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=CCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(2,3-Difluorophenyl)prop-2-yn-1-ol

The Sonogashira coupling reaction is a cornerstone for introducing alkynyl groups to aryl halides. Using 2,3-difluoroiodobenzene and propargyl alcohol, this method proceeds under palladium/copper catalysis:

Reaction Conditions

- Catalyst : PdCl₂(PPh₃)₂ (0.5–2 mol%) and CuI (1–3 mol%)

- Base : Diisopropylamine (2–3 equiv)

- Solvent : Tetrahydrofuran (THF) at 60–80°C for 12–18 hours.

- Yield : 75–85%.

The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), transmetallation with copper acetylide, and reductive elimination to form the C–C bond.

Hydrogenation to 3-(2,3-Difluorophenyl)prop-2-en-1-ol

The alkyne intermediate is selectively hydrogenated to the cis- or trans-alkene:

| Condition | Catalyst | Solvent | Temperature | Yield | Stereoselectivity |

|---|---|---|---|---|---|

| H₂ (1 atm) | Lindlar (Pd) | EtOAc | 25°C | 90% | Cis (Z) |

| Na/NH₃ (l) | – | THF | -78°C | 82% | Trans (E) |

Partial hydrogenation with Lindlar catalyst preserves the hydroxyl group, while dissolving metal reduction (Na/NH₃) ensures trans-configuration.

Wittig Reaction and Luche Reduction

Wittig Olefination to Form 3-(2,3-Difluorophenyl)prop-2-enal

2,3-Difluorobenzaldehyde reacts with a stabilized ylide (e.g., Ph₃P=CHCO₂Et) to form an α,β-unsaturated aldehyde:

Procedure

Reduction to Allylic Alcohol

The enal is reduced using Luche conditions (NaBH₄/CeCl₃) to retain the double bond:

Optimized Parameters

- Reagent : NaBH₄ (2 equiv), CeCl₃·7H₂O (1.5 equiv)

- Solvent : Methanol at 0°C for 1 hour

- Yield : 88–92%.

Claisen-Schmidt Condensation and Ketone Reduction

Formation of 3-(2,3-Difluorophenyl)prop-2-en-1-one

2,3-Difluorobenzaldehyde undergoes base-catalyzed condensation with acetone:

Conditions

Selective Reduction to Alcohol

The enone is reduced using catalytic transfer hydrogenation:

| Reducing Agent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| HCO₂NH₄ | Pd/C (5%) | MeOH | 50°C | 85% |

| NaBH₄ | – | EtOH | 25°C | 76% |

Pd/C-mediated transfer hydrogenation avoids over-reduction of the double bond.

Grignard Addition to Propargyl Derivatives

Synthesis of Propargyl Alcohol Intermediate

Ethynylmagnesium bromide reacts with 2,3-difluorophenyl ketones:

Example

Alkyne-to-Alkene Conversion

The propargyl alcohol is isomerized using Au catalysts:

Conditions

Hydroboration-Oxidation of 2,3-Difluorophenylacetylene

Anti-Markovnikov Addition

Diborane (BH₃·THF) adds to the terminal alkyne:

Procedure

- Substrate : 2,3-Difluorophenylacetylene (1 equiv)

- Reagent : BH₃·THF (1.2 equiv) at 0°C for 2 hours

- Oxidation : H₂O₂/NaOH (3:1)

- Yield : 68–72%.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens for substitution reactions). The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, alkanes, and substituted aromatic compounds. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

3-(2,3-Difluorophenyl)prop-2-en-1-ol has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-(2,3-difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Electronic and Steric Effects

- Fluorine Substitution Patterns: The 2,3-difluorophenyl group in the target compound introduces ortho-fluorine substituents, which increase steric hindrance and electron-withdrawing effects compared to 3,4-difluorophenyl analogs (e.g., the amino alcohol in ). This may reduce aromatic ring reactivity in electrophilic substitutions. In IRL752 , the 2,3-difluorophenyl group is part of a conformationally restricted pyrrolidine ring, enhancing binding specificity to neurological targets.

- Functional Group Influence: The allylic alcohol in the target compound offers a site for oxidation or nucleophilic substitution, unlike the ketone in the pent-2-en-1-one derivative or the methoxy group in IRL752 .

Research Findings and Implications

Fluorine Position and Reactivity

- 2,3-Difluoro vs. 3,4-Difluoro Substitution : The ortho-fluorine atoms in the target compound may hinder rotational freedom and increase metabolic stability compared to para-fluorine analogs.

- Solubility : The hydroxyl group in the target compound enhances hydrophilicity relative to the methoxy group in IRL752 or the ketone in the pent-2-en-1-one derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.